molecular formula C8H10FNO2 B568820 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol CAS No. 1213079-80-1

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol

Cat. No. B568820
CAS RN: 1213079-80-1
M. Wt: 171.171
InChI Key: IJPXZLSYUCMUFT-ZETCQYMHSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information about the molecular structure of “2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol” is not available in the current literature .


Chemical Reactions Analysis

Chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which the reactions are carried out. As of now, specific chemical reactions involving this compound have not been reported in the literature .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molecular weight, and more. These properties can provide important information about how the compound behaves under different conditions. Unfortunately, specific physical and chemical properties of “this compound” are not found in the available literature .

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol”. This would provide valuable information for potential applications of this compound .

properties

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXZLSYUCMUFT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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